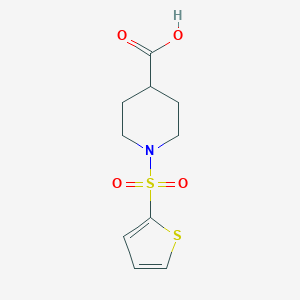

1-(噻吩-2-磺酰基)-哌啶-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives is well-documented in the provided literature. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another method involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the construction of substituted piperidin-4-one derivatives on solid support . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation .

Molecular Structure Analysis

The molecular structures of sulfonyl piperidine derivatives are characterized using various spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . X-ray crystallography has also been employed to determine the structures of related compounds, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the reaction of thioacylsulfanylarsines with piperidine has been studied, leading to the formation of piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives . These reactions demonstrate the potential for sulfonyl piperidine compounds to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can impart certain characteristics such as increased polarity and potential for hydrogen bonding. The crystal structures of two salts from piperidine and different acids have shown that non-covalent interactions like hydrogen bonds and CH2···O, O···Cπ, and CH2···π interactions play significant roles in structure extension . These interactions are crucial for understanding the solubility, stability, and reactivity of these compounds.

科学研究应用

抗癌应用

- 抗癌药物合成: 已合成并评估了哌啶-4-甲酸衍生物(包括与 1-(噻吩-2-磺酰基)-哌啶-4-甲酸相关的衍生物)作为有前景的抗癌药物。研究表明,某些合成的化合物表现出很强的抗癌潜力,表明它们在癌症治疗中的用途 (Rehman 等人,2018).

结构和化学分析

- 晶体结构分析: 对哌啶-2-甲酸衍生物(与本化合物密切相关)的研究,深入了解了它们的晶体结构、氢键和其他分子相互作用。这对于理解此类化合物的物理和化学性质至关重要 (Vrabel 等人,2014).

抑制剂合成与评价

- 酶抑制剂合成: 研究已经开发了多种涉及哌啶-4-甲酸及其衍生物的化合物,以抑制肿瘤坏死因子-α 和基质金属蛋白酶。这些发现对于炎症和癌症的治疗应用至关重要 (Venkatesan 等人,2004).

新型化合物的合成

- 新型化学实体的开发: 研究集中于使用哌啶-甲酸衍生物合成新型化学实体。这包括创造新型螺吡咯烷,它们在药物化学中具有潜在的应用 (Verma 等人,2009).

化学选择性合成

- 磺酸衍生物的合成: 一项研究开发了一种一锅两步合成策略,用于制备芳基甲酰氨基磺酸衍生物,展示了使用哌啶相关化合物在有机合成中的多功能性和效率 (Yang 等人,2013).

抗菌活性

- 抗菌性能研究: 研究含磺酰胺基团的化合物的抗菌活性(包括哌啶衍生物)对于开发新的抗菌剂具有重要意义 (El-Gaby 等人,2002).

属性

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

CAS RN |

327971-19-7 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)